molecular formula C10H12INO B7505632 N-(2-Iodophenyl)butanamide

N-(2-Iodophenyl)butanamide

Cat. No. B7505632
M. Wt: 289.11 g/mol
InChI Key: BYXDCMRRHBMXKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Iodophenyl)butanamide, also known as IBAM, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound belongs to the class of organic compounds known as amides, which are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom. IBAM is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Mechanism of Action

The mechanism of action of N-(2-Iodophenyl)butanamide is not fully understood, but it is thought to involve the modulation of ion channel activity through binding to specific sites on the channel protein. N-(2-Iodophenyl)butanamide has been shown to interact with the TRPV1 channel at a site distinct from the capsaicin-binding site, which suggests that it may represent a novel class of TRPV1 modulators.
Biochemical and Physiological Effects
N-(2-Iodophenyl)butanamide has been shown to have a range of biochemical and physiological effects, including the inhibition of TRPV1-mediated calcium influx, the enhancement of GABA(A) receptor-mediated chloride influx, and the inhibition of voltage-gated sodium channels. These effects have been associated with analgesic, anxiolytic, and anticonvulsant properties, which make N-(2-Iodophenyl)butanamide a promising candidate for the development of new therapeutic agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-Iodophenyl)butanamide in lab experiments is its high potency and selectivity for specific ion channels and receptors. This allows researchers to study the function of these targets in a more precise and controlled manner. However, one limitation of N-(2-Iodophenyl)butanamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research involving N-(2-Iodophenyl)butanamide, including the development of more potent and selective modulators of ion channels and receptors, the investigation of the therapeutic potential of N-(2-Iodophenyl)butanamide in various disease models, and the elucidation of the molecular mechanisms underlying its effects on ion channel and receptor function. Additionally, the use of N-(2-Iodophenyl)butanamide as a tool for studying the structure and function of ion channels and receptors may lead to the discovery of new targets for drug development.

Synthesis Methods

The synthesis of N-(2-Iodophenyl)butanamide involves the reaction of 2-iodobenzoic acid with butylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an intermediate amide, which is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

N-(2-Iodophenyl)butanamide has been used in a wide range of scientific research applications, including the study of ion channels, receptors, and transporters. It has been shown to modulate the activity of various ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation. N-(2-Iodophenyl)butanamide has also been used as a tool to study the function of the GABA(A) receptor, which is the target of many clinically used sedative and anxiolytic drugs.

properties

IUPAC Name

N-(2-iodophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c1-2-5-10(13)12-9-7-4-3-6-8(9)11/h3-4,6-7H,2,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXDCMRRHBMXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.